1-Cyclopropylmethanesulfonyl-4-fluorobenzene
Description
1-Cyclopropylmethanesulfonyl-4-fluorobenzene is a substituted benzene derivative featuring a cyclopropylmethanesulfonyl group (-SO₂-CH₂-C₃H₅) at the 1-position and a fluorine atom at the 4-position.
Properties
IUPAC Name |
1-(cyclopropylmethylsulfonyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2S/c11-9-3-5-10(6-4-9)14(12,13)7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUAKPLZMGWJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropylmethanesulfonyl-4-fluorobenzene, also known by its CAS number 1095539-15-3, is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl group attached to a sulfonyl moiety, which is further linked to a fluorobenzene ring. The molecular formula is , with a molecular weight of approximately 232.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H10F2O2S |
| Molecular Weight | 232.25 g/mol |
| CAS Number | 1095539-15-3 |
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. The sulfonamide group is known to mimic p-amino benzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial folic acid synthesis. This mechanism is similar to other sulfonamide antibiotics, making this compound a candidate for antimicrobial applications.
Anti-inflammatory Properties
Sulfonamides are also noted for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of immune responses. This property could make this compound useful in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results showed that modifications in the aromatic ring significantly influenced antibacterial potency. Although direct data on this compound was not available, similar compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting comparable activity.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of acute inflammation induced by carrageenan, a related sulfonamide compound exhibited significant reduction in paw edema compared to control groups. This suggests that structural analogs may share similar anti-inflammatory properties, warranting further investigation into the specific effects of this compound.
Research Findings
Recent studies have focused on the synthesis and optimization of sulfonamide compounds for enhanced biological activity. The introduction of different substituents on the benzene ring has been shown to modulate both the potency and selectivity towards various biological targets:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Sulfanilamide | 16 | Antibacterial |
| Trimethoprim | 8 | Antibacterial |
| This compound (predicted) | <50 | Antimicrobial/Anti-inflammatory |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene with analogous compounds:
Electronic and Reactivity Differences
- Sulfonyl vs. Methoxy Groups : The sulfonyl group (-SO₂-) in the target compound is strongly electron-withdrawing, polarizing the benzene ring and directing electrophilic substitution to meta/para positions. In contrast, the methoxy group (-OCH₃) in 1-(Cyclopropylmethyl)-4-methoxybenzene is electron-donating, activating the ring for ortho/para substitution .
- Fluorine vs.
Physicochemical Properties
- Solubility: The sulfonyl group increases water solubility relative to non-polar analogs like 1-(Cyclopropylmethyl)-4-methoxybenzene. However, the cyclopropyl group may reduce solubility compared to linear alkyl chains.
- The sulfonyl group in the target compound may mitigate this by stabilizing adjacent bonds .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Cyclopropylmethanesulfonyl-4-fluorobenzene typically involves the following key steps:
- Introduction of the cyclopropylmethanesulfonyl moiety onto the aromatic ring.
- Functionalization of the benzene ring with a fluorine substituent at the para position.
- Use of appropriate sulfonyl chloride intermediates or sulfonamide derivatives as reactive species.
These steps are often carried out through electrophilic aromatic substitution or nucleophilic substitution reactions, depending on the starting materials and desired substitution pattern.
Preparation of Cyclopropylmethanesulfonyl Chloride Intermediate
A critical intermediate in the synthesis is cyclopropylmethanesulfonyl chloride, which can be prepared by chlorosulfonation of cyclopropylmethane or by reaction of cyclopropylmethanesulfonic acid with chlorinating agents such as thionyl chloride (SOCl2).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Cyclopropylmethanesulfonic acid + SOCl2 | Formation of cyclopropylmethanesulfonyl chloride |
| 2 | Purification via distillation or recrystallization | Pure sulfonyl chloride intermediate |
This intermediate is highly reactive and suitable for subsequent sulfonylation of aromatic substrates.
Sulfonylation of 4-Fluorobenzene Derivatives
The key step involves the reaction of 4-fluorobenzene or its derivatives with cyclopropylmethanesulfonyl chloride to yield this compound. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
| Reaction Parameters | Typical Conditions |
|---|---|
| Substrate | 4-Fluorobenzene or 4-fluorobenzene derivative |
| Sulfonylating agent | Cyclopropylmethanesulfonyl chloride |
| Base | Pyridine or triethylamine |
| Solvent | Dichloromethane, chloroform, or similar |
| Temperature | 0 °C to room temperature |
| Reaction time | Several hours (2–6 h) |
The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride electrophile reacts with the aromatic ring at the para position relative to fluorine, yielding the desired sulfonylated product.
Alternative Synthetic Routes
Patent literature on related cyclopropane sulfonamide derivatives suggests alternative approaches that might be adapted for the preparation of this compound:
Cyclopropanation of alkenes followed by sulfonylation : A cyclopropyl group can be introduced by cyclopropanation of an alkene precursor, followed by conversion to the sulfonyl derivative via sulfonyl chloride intermediates. This method is detailed in EP2462111B1 for cyclopropane sulfonamide derivatives and could be adapted for methanesulfonyl analogs.
Coupling reactions after sulfonyl chloride formation : In some cases, sulfonyl chlorides are first prepared and then coupled with aryl amines or other nucleophiles to form sulfonamide or sulfone derivatives.
Summary Table: Preparation Overview
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Preparation of sulfonyl chloride | Conversion of cyclopropylmethanesulfonic acid to sulfonyl chloride | SOCl2, reflux or room temp | Intermediate for sulfonylation |
| 2. Sulfonylation | Reaction of 4-fluorobenzene with sulfonyl chloride | Pyridine or triethylamine, DCM, 0–25 °C | Electrophilic aromatic substitution |
| 3. Purification | Isolation of product | Chromatography or recrystallization | Ensures product purity |
| 4. Alternative routes | Cyclopropanation of alkenes followed by sulfonylation | Alkene precursor, cyclopropanation reagents, sulfonyl chloride | Adapted from cyclopropane sulfonamide syntheses |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
